![molecular formula C20H11Cl2FN2O B15015471 N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015471.png)
N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through substitution reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has potential applications as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific combination of dichlorophenyl and fluorophenyl groups attached to a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H11Cl2FN2O |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11Cl2FN2O/c21-16-6-4-12(8-17(16)22)11-24-15-5-7-19-18(10-15)25-20(26-19)13-2-1-3-14(23)9-13/h1-11H |
InChI Key |
BLDROQHEKDWZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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